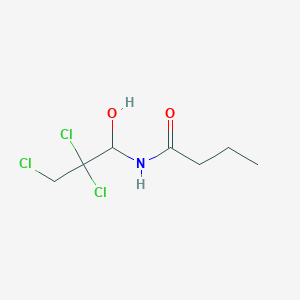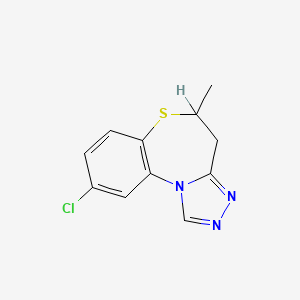
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is a synthetic organic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization: The triazole intermediate is then subjected to cyclization with a benzothiazepine precursor, often in the presence of a catalyst such as a Lewis acid.
Chlorination and Methylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)-1,3,4-thiadiazepine: Another triazolobenzothiazepine derivative with similar biological activities.
9-Chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine: A closely related compound with slight structural differences.
Uniqueness
4,5-Dihydro-9-chloro-5-methyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
110766-39-7 |
|---|---|
Molecular Formula |
C11H10ClN3S |
Molecular Weight |
251.74 g/mol |
IUPAC Name |
9-chloro-5-methyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |
InChI |
InChI=1S/C11H10ClN3S/c1-7-4-11-14-13-6-15(11)9-5-8(12)2-3-10(9)16-7/h2-3,5-7H,4H2,1H3 |
InChI Key |
JILKNGNYROIKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NN=CN2C3=C(S1)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


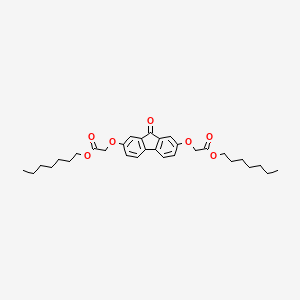

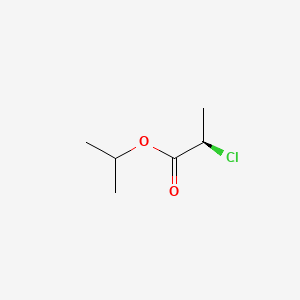
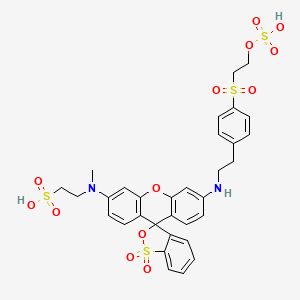

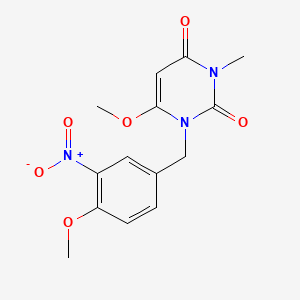
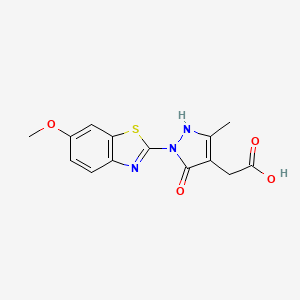
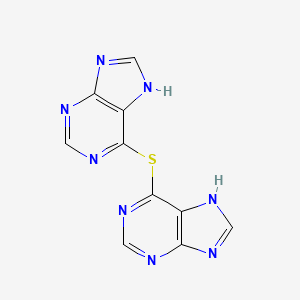
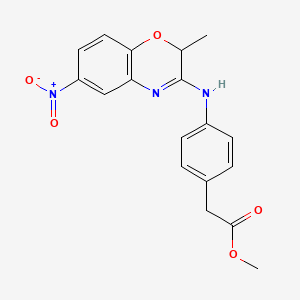
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
